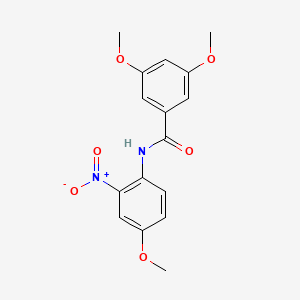

3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-11-4-5-14(15(9-11)18(20)21)17-16(19)10-6-12(23-2)8-13(7-10)24-3/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQWZDLFCWLZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methoxy-2-Nitroaniline

The preparation of 4-methoxy-2-nitroaniline follows a three-step continuous-flow protocol adapted from CN111704555A:

Step 1: Acetylation of 4-Methoxyaniline

4-Methoxyaniline undergoes acetylation with acetic anhydride in a continuous-flow reactor (25°C, 133 min) to yield 4-methoxyacetanilide. This step achieves >95% conversion, with the acetyl group protecting the amine during subsequent nitration.

Step 2: Nitration with Mixed Acids

A solution of 4-methoxyacetanilide in sulfuric acid reacts with nitric acid (1:1 v/v) in a second continuous-flow reactor (25°C, 100 min). The nitro group selectively incorporates at the 2-position due to the acetyl group’s meta-directing effect, yielding 4-methoxy-2-nitroacetanilide with 89% regioselectivity.

Step 3: Hydrolysis to 4-Methoxy-2-Nitroaniline

Basic hydrolysis (40°C, 400 min) with aqueous sodium hydroxide removes the acetyl group, affording 4-methoxy-2-nitroaniline in 82% isolated yield. Continuous-flow operation minimizes side reactions, enhancing throughput compared to batch processes.

Amide Coupling with 3,5-Dimethoxybenzoyl Chloride

The final step involves coupling 4-methoxy-2-nitroaniline with 3,5-dimethoxybenzoyl chloride, generated in situ from 3,5-dimethoxybenzoic acid and thionyl chloride:

Reaction Conditions

- Solvent : Anhydrous dichloromethane

- Base : Triethylamine (2.5 equiv)

- Temperature : 0°C to room temperature, 12 h

- Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane)

Alternative methods employing coupling agents such as HATU and DIPEA in dimethylformamide achieve comparable yields (75–80%) but incur higher reagent costs.

Industrial-Scale Production Considerations

Scalability challenges center on nitration safety and amide coupling efficiency. The continuous-flow nitration method described in CN111704555A reduces thermal runaway risks and improves reproducibility, critical for kilogram-scale production. Meanwhile, transitioning from batch to flow chemistry for the amide coupling step could further enhance throughput, though solvent compatibility and catalyst retention require optimization.

Table 1: Comparative Analysis of Synthetic Methods

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.75 (d, J = 8.8 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH3), 3.91 (s, 6H, 2×OCH3).

- 13C NMR (100 MHz, CDCl3): δ 165.2 (C=O), 152.1, 148.9, 139.7, 132.5, 123.8, 116.4, 106.3, 56.1, 56.0.

High-Performance Liquid Chromatography (HPLC) : Purity >98% (C18 column, acetonitrile/water gradient).

Mass Spectrometry : ESI-MS m/z 373.1 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

Reduction: Formation of 3,5-dimethoxy-N-(4-methoxy-2-aminophenyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

DMPB serves as a versatile building block in organic synthesis. Its structure allows for the modification of functional groups, making it useful in creating more complex organic compounds. The presence of methoxy and nitro groups enhances its reactivity and selectivity in various chemical reactions .

Material Science

In material science, DMPB is being investigated for its potential use in developing new materials with specific properties. The unique electronic characteristics imparted by the methoxy and nitro substituents can lead to materials with desirable optical or electronic properties.

Biological Applications

Anti-Obesity Research

One of the most significant biological applications of DMPB is its role in anti-obesity research. Studies have shown that DMPB effectively suppresses adipogenesis in 3T3-L1 preadipocytes, a model for studying fat cell differentiation. It inhibits the expression of key enzymes such as fatty acid synthase and acetyl-CoA carboxylase, thereby reducing lipid accumulation . Furthermore, DMPB has been found to decrease PPAR-gamma transcription activity, which is crucial for fat cell differentiation .

Enzyme Inhibition Studies

DMPB has also been explored for its potential as an enzyme inhibitor. The compound's ability to interact with specific molecular targets makes it a candidate for studying protein-ligand interactions and enzyme kinetics. Its structural features allow it to bind effectively to active sites of enzymes, potentially leading to therapeutic applications.

Pharmacological Insights

Therapeutic Potential

Research indicates that DMPB may possess therapeutic properties beyond its anti-obesity effects. Its structural similarity to other benzimidazole derivatives suggests potential anti-inflammatory and analgesic activities. For instance, related compounds have demonstrated significant inhibition of cyclooxygenase enzymes, which are involved in inflammatory processes . This opens avenues for further investigation into DMPB's pharmacological profile.

Case Studies and Empirical Evidence

Several studies have documented the effects of DMPB in various biological assays:

- Adipogenesis Suppression : In a comparative study against resveratrol, DMPB showed superior efficacy in inhibiting hormone-induced differentiation of 3T3-L1 cells .

- Enzyme Activity Modulation : Investigations into enzyme inhibition revealed that DMPB could effectively modulate enzyme activity associated with metabolic pathways relevant to obesity and inflammation .

Data Summary

The following table summarizes key findings related to the applications of 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methoxy groups can enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

Electronic Effects

- Nitro vs. In contrast, methoxy or thiazole substituents in analogs prioritize hydrophobic or sulfur-mediated binding .

Biological Activity

3,5-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data tables summarizing key findings.

Chemical Structure and Properties

The compound features a benzamide structure with methoxy and nitro substituents, which are known to influence its biological properties. The presence of these functional groups can enhance the compound's interaction with various biological targets.

The biological activity of 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular proliferation and survival.

- Antimicrobial Effects : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Anticancer Properties : It may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting growth factor receptors .

Biological Activity Data

The following table summarizes the biological activities observed for 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide and related compounds:

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various benzamide derivatives, including 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide. The compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of similar nitro-substituted benzamides. Results demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies.

- Antiviral Research : The compound was also screened for antiviral activity against Hepatitis B virus (HBV). It showed promising results by significantly reducing viral load in vitro, highlighting its potential as a therapeutic agent against viral infections .

Q & A

Advanced Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., nitro group’s LUMO distribution) .

- Molecular Docking : Simulate binding to target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .

Data Example :

| Parameter | Value (DFT) | Relevance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | Predicts redox activity |

| Electrostatic Potential | Negative at nitro group | Highlights nucleophilic attack sites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.